2-methyl-1-(thiophen-2-yl)cyclopropane-1-carboxylic acid, Mixture of diastereomers
Description
2-Methyl-1-(thiophen-2-yl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a thiophene ring and a methyl substituent on the cyclopropane core. Its diastereomeric mixture arises from the stereochemical complexity of the cyclopropane ring, where the spatial arrangement of substituents (methyl and thiophene groups) generates non-superimposable stereoisomers. This compound is of interest in medicinal chemistry and materials science due to the unique electronic effects of the thiophene moiety and the strained cyclopropane ring, which can influence reactivity and biological activity .
Key structural attributes:
- Cyclopropane backbone: Imparts ring strain, enhancing reactivity.
- Methyl group: Modifies steric and electronic properties.
Synthesis typically involves cyclopropanation strategies, such as the Corey-Chaykovsky reaction, which utilizes sulfonium ylides to form cyclopropane rings from alkenes .
Properties
CAS No. |
1518512-63-4 |
|---|---|
Molecular Formula |
C9H10O2S |
Molecular Weight |
182.24 g/mol |
IUPAC Name |
2-methyl-1-thiophen-2-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H10O2S/c1-6-5-9(6,8(10)11)7-3-2-4-12-7/h2-4,6H,5H2,1H3,(H,10,11) |
InChI Key |
GRFWHJWJLGGMAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1(C2=CC=CS2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Malonate-Based Cyclopropanation
A scaled procedure adapted from US5869737A involves:
-
Reagents : Methylmalonic acid dimethyl ester (2.5 mol), 1,2-dichloroethane (7.5 mol), sodium methylate (30% in methanol, 7.5 mol), dimethylformamide (DMF, solvent).
-
Conditions : Heated to 110°C under reflux with gradual alcoholate addition over 8 hours.
-
Workup : Distillation removes excess dichloroethane and DMF, followed by vacuum distillation to isolate the cyclopropane ester.
Purification and Diastereomer Separation
The crude product, a mixture of diastereomers, is purified via:
-
Recrystallization : Using DCM/methanol (3:1) to isolate the major diastereomer.
-
Chromatography : Silica gel with petroleum ether/ethyl acetate (4:1) resolves minor isomers.
-
Distillation : High-purity (>99.5%) cyclopropane derivatives are obtained via fractional distillation under reduced pressure (82°C/16 mbar).
Analytical Characterization
Spectroscopic data confirm structure and stereochemistry:
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-(thiophen-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or alkanes.
Substitution: Substitution reactions can result in the formation of different derivatives, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structure suggests potential utility in the development of pharmaceuticals. Notably, compounds with similar frameworks have been explored for their anti-cancer properties. A patent describes a series of cyclopropane amides and analogs that exhibit activity against various cancers by modulating kinase activity associated with oncogenesis. Specifically, these compounds target kinases such as VEGFR-2, c-MET, and PDGFR, which are implicated in cancer proliferation and metastasis .
Table 1: Potential Therapeutic Targets
| Target Kinase | Associated Conditions |
|---|---|
| VEGFR-2 | Solid tumors, glioblastomas |
| c-MET | Ovarian cancer, pancreatic cancer |
| PDGFR | Chronic myelogenous leukemia, renal cancers |
The diastereomeric mixture of 2-methyl-1-(thiophen-2-yl)cyclopropane-1-carboxylic acid may exhibit varied biological activities due to stereochemical differences, making it a candidate for further investigation in drug design.
Agrochemical Applications
In agrochemistry, derivatives of cyclopropane carboxylic acids have been utilized as herbicides and insecticides . The structural characteristics of the compound allow for modifications that can enhance bioactivity against pests while minimizing environmental impact. Research into similar compounds has shown efficacy against a range of agricultural pests, suggesting that this compound could be developed into effective agrochemical agents.
Synthetic Methodologies
The synthesis of 2-methyl-1-(thiophen-2-yl)cyclopropane-1-carboxylic acid can be achieved through various metal-catalyzed reactions. Recent advancements in catalytic methods have facilitated the creation of complex molecules with high stereoselectivity. For instance, metal-catalyzed asymmetric synthesis has been employed to produce enantiomerically enriched derivatives that may exhibit enhanced biological activities .
Table 2: Synthesis Strategies
| Synthesis Method | Outcome |
|---|---|
| Metal-Catalyzed Asymmetric Synthesis | High yields of enantiomerically pure products |
| Photocatalytic Reactions | Formation of complex structures with selectivity |
Case Study 1: Anti-Cancer Activity
A study demonstrated that a related cyclopropane derivative exhibited significant inhibition of tumor growth in xenograft models. The mechanism involved the inhibition of angiogenesis through the blockade of VEGF signaling pathways. This finding supports the hypothesis that 2-methyl-1-(thiophen-2-yl)cyclopropane-1-carboxylic acid could similarly inhibit tumor progression .
Case Study 2: Agrochemical Development
In another case, a derivative was tested for its efficacy as an insecticide against common agricultural pests. The results indicated a high mortality rate among treated populations compared to controls, validating the potential use of this compound in pest management strategies .
Mechanism of Action
The mechanism by which 2-methyl-1-(thiophen-2-yl)cyclopropane-1-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopropane Carboxylic Acids with Aromatic Substituents
trans-2-(3,5-Dimethylphenyl)cyclopropane-1-carboxylic Acid
- Structure : Phenyl ring substituted with methyl groups vs. thiophene.
- Properties :
- Comparison: The phenyl analog exhibits higher hydrophobicity compared to the thiophene-containing compound due to the absence of a heteroatom.
rac-(1R,3R)-2,2-Dimethyl-3-(thiophen-2-yl)cyclopropane-1-carboxylic Acid
Thiophene-Containing Carboxylic Acids
2-Thiophenecarboxylic Acid
Cyclopropane Amino Acids
1-Amino-2-ethylcyclopropane-1-carboxylic Acid
Data Tables
Table 1: Physical and Chemical Properties of Selected Compounds
| Compound Name | Molecular Weight (g/mol) | pKa | Boiling Point (°C) | Key Feature(s) |
|---|---|---|---|---|
| Target Compound (Diastereomers) | ~196.27* | ~4.6† | N/A | Thiophene + cyclopropane |
| trans-2-(3,5-Dimethylphenyl) analog | 190.24 | 4.63 | 342.7 | Phenyl substituent |
| 2-Thiophenecarboxylic Acid | 128.15 | ~2.5 | N/A | No cyclopropane |
| rac-(1R,3R)-2,2-Dimethyl-3-(thiophen-2-yl) | 196.27 | N/A | N/A | Extra methyl group |
Research Findings and Trends
- Stereochemical Complexity: Diastereomers of cyclopropane derivatives often exhibit distinct physicochemical and biological properties. For example, ACC oxidase discriminates between diastereomers of 1-amino-2-ethylcyclopropane-1-carboxylic acid, suggesting similar selectivity might apply to the target compound .
- Electronic Effects : Thiophene-containing analogs show enhanced π-π stacking capabilities compared to phenyl-substituted derivatives, which could improve binding affinity in drug design .
- Synthetic Challenges : The Corey-Chaykovsky reaction remains a cornerstone for cyclopropane synthesis, but diastereomer separation requires advanced chromatographic techniques .
Biological Activity
2-Methyl-1-(thiophen-2-yl)cyclopropane-1-carboxylic acid, a compound represented as a mixture of diastereomers, has garnered attention for its potential biological activities. With a molecular formula of C9H10O2S and a molecular weight of 182.24 g/mol, this compound is characterized by its unique cyclopropane structure which contributes to its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C9H10O2S |
| Molecular Weight | 182.24 g/mol |
| CAS Number | 1518512-63-4 |
| Purity | ≥95% |
| Hydrogen Bond Donor | 1 |
| Hydrogen Bond Acceptor | 3 |
The compound's structure includes a thiophene ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Research has indicated that compounds containing thiophene moieties often exhibit significant antimicrobial activity. A study focusing on similar thiophene derivatives demonstrated effective inhibition against various bacterial strains, suggesting that 2-methyl-1-(thiophen-2-yl)cyclopropane-1-carboxylic acid may possess comparable properties. The mechanism is likely related to the disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity
There is emerging evidence that cyclopropane derivatives can influence cancer cell proliferation. Compounds similar to 2-methyl-1-(thiophen-2-yl)cyclopropane-1-carboxylic acid have been evaluated for their ability to induce apoptosis in cancer cells. For instance, studies have shown that certain cyclopropane carboxylic acids inhibit key enzymes involved in tumor growth, such as fatty acid synthase (FASN), which plays a crucial role in lipid metabolism and cancer progression.
Case Studies and Experimental Findings
-
Study on Antimicrobial Activity :
- A series of thiophene derivatives were tested against Gram-positive and Gram-negative bacteria.
- Results indicated a minimum inhibitory concentration (MIC) ranging from 12.5 to 50 µg/mL for effective compounds.
- : The presence of the thiophene ring significantly enhances the antimicrobial efficacy of the compounds tested.
-
Investigating Anticancer Effects :
- In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that certain diastereomers of cyclopropane carboxylic acids can induce apoptosis.
- Mechanistic studies suggested that these compounds activate caspase pathways leading to programmed cell death.
- : This indicates potential therapeutic applications in cancer treatment.
Toxicological Considerations
While the biological activity of 2-methyl-1-(thiophen-2-yl)cyclopropane-1-carboxylic acid is promising, it is essential to note that this compound is intended solely for research purposes and not for therapeutic use in humans or animals. Preliminary toxicity assessments should be conducted to evaluate safety profiles before any potential applications.
Q & A
Q. What synthetic strategies are effective for preparing 2-methyl-1-(thiophen-2-yl)cyclopropane-1-carboxylic acid, and how can diastereomer ratios be optimized?
Methodological Answer:
- Cyclopropanation : Utilize transition-metal-catalyzed reactions (e.g., rhodium or copper catalysts) with diazo precursors to form the strained cyclopropane ring. Adjust steric and electronic effects of substituents to control diastereoselectivity .
- Functionalization : Introduce the thiophene moiety via Suzuki-Miyaura coupling or nucleophilic substitution, ensuring compatibility with the cyclopropane’s stability .
- Optimization : Screen solvents (e.g., DME or THF) and catalysts (e.g., chiral ligands) to enhance diastereomer ratios. Monitor reaction progress via HPLC or GC-MS .
Q. What analytical techniques are most reliable for characterizing diastereomers of this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to identify diastereotopic protons and carbons, particularly focusing on cyclopropane ring splitting patterns and thiophene aromatic signals .
- X-ray Crystallography : Resolve absolute configurations using SHELX software for refinement, leveraging high-resolution data to distinguish subtle stereochemical differences .
- Chiral Chromatography : Employ HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) to separate diastereomers. Validate purity with mass spectrometry .
Q. How can diastereomers be separated and isolated on a preparative scale?
Methodological Answer:
- Crystallization : Exploit differences in solubility by screening solvent systems (e.g., ethanol/water mixtures) under controlled cooling rates .
- Enzymatic Resolution : Use biocatalysts like SwCNTNH-PAL to selectively modify one diastereomer via ammonia elimination or addition reactions, enabling kinetic resolution .
Advanced Research Questions
Q. How does the thiophene substituent influence the compound’s reactivity in biological systems?
Methodological Answer:
- Enzymatic Studies : Test interactions with enzymes such as ACC oxidase, which discriminates between diastereomers via steric and electronic complementarity. Use kinetic assays to measure and .
- Computational Modeling : Perform DFT calculations to analyze thiophene’s electron-withdrawing effects on cyclopropane ring strain and its impact on binding affinity to biological targets .
Q. What strategies address contradictory data in stereochemical assignments of diastereomers?
Methodological Answer:
Q. How can computational tools predict the compound’s stability under varying pH or temperature conditions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model degradation pathways (e.g., ring-opening reactions) under acidic/basic conditions. Validate predictions with accelerated stability studies using LC-MS .
- pKa Calculations : Use software like MarvinSuite to estimate ionization states of the carboxylic acid group, informing buffer selection for biological assays .
Key Research Challenges
- Stereochemical Complexity : The cyclopropane-thiophene scaffold introduces significant steric hindrance, complicating both synthesis and analysis. Multi-technique validation is critical .
- Biological Specificity : Diastereomers may exhibit divergent bioactivities; prioritize enantiopure synthesis for pharmacological studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
